Urea, 3-(2-chlorocyclohexyl)-1-(2-chloroethyl)-1-nitroso-, (E)-
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Overview
Description
3-(2-chlorocyclohexyl)-1-(2-chloroethyl)-1-nitrosourea is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a nitrosourea group, which is known for its reactivity and potential use in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorocyclohexyl)-1-(2-chloroethyl)-1-nitrosourea typically involves the reaction of 2-chlorocyclohexylamine with 2-chloroethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorocyclohexyl)-1-(2-chloroethyl)-1-nitrosourea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
3-(2-chlorocyclohexyl)-1-(2-chloroethyl)-1-nitrosourea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with DNA synthesis.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2-chlorocyclohexyl)-1-(2-chloroethyl)-1-nitrosourea involves the formation of reactive intermediates that can interact with biological molecules. The nitrosourea group is known to alkylate DNA, leading to the disruption of DNA synthesis and cell division. This property makes it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea
- 1-(2-chloroethyl)-3-(2-chlorophenyl)-1-nitrosourea
- 1-(2-chloroethyl)-3-(2-chlorobenzyl)-1-nitrosourea
Uniqueness
3-(2-chlorocyclohexyl)-1-(2-chloroethyl)-1-nitrosourea is unique due to its specific structural configuration, which imparts distinct reactivity and biological activity. The presence of both cyclohexyl and chloroethyl groups in the same molecule allows for a range of chemical modifications and applications that are not possible with other similar compounds.
Properties
CAS No. |
13909-11-0 |
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Molecular Formula |
C9H15Cl2N3O2 |
Molecular Weight |
268.14 g/mol |
IUPAC Name |
3-(2-chlorocyclohexyl)-1-(2-chloroethyl)-1-nitrosourea |
InChI |
InChI=1S/C9H15Cl2N3O2/c10-5-6-14(13-16)9(15)12-8-4-2-1-3-7(8)11/h7-8H,1-6H2,(H,12,15) |
InChI Key |
AVQDABCAQFMRFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)NC(=O)N(CCCl)N=O)Cl |
Origin of Product |
United States |
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